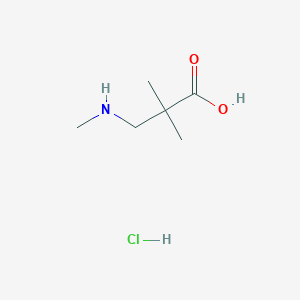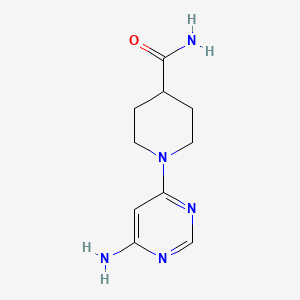
2-(2,2-Difluoroethyl)cyclopentan-1-one
Vue d'ensemble
Description
2-(2,2-Difluoroethyl)cyclopentan-1-one is a cyclic ketone that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The presence of the difluoroethyl group imparts distinct physicochemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles.
Industrial Production Methods
Industrial production of 2-(2,2-Difluoroethyl)cyclopentan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-base catalysts, such as potassium fluoride impregnated alumina, has been shown to enhance the efficiency of the aldol-condensation reaction, which is a key step in the synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2,2-Difluoroethyl)cyclopentan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific physicochemical properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethyl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity for target molecules. This modulation can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
2-(2,2-Difluoroethyl)cyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: Lacks the difluoroethyl group, resulting in different physicochemical properties.
2-(2,2-Difluoroethyl)cyclohexanone: Similar structure but with a six-membered ring, leading to variations in reactivity and applications.
2-(2,2-Difluoroethyl)cyclopentanol:
Propriétés
IUPAC Name |
2-(2,2-difluoroethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-5-2-1-3-6(5)10/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRKTBWXZJBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)


![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)






![[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B1492915.png)
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B1492916.png)


